molecular formula C10H9BrO2 B8772171 Methyl 2-(4-bromophenyl)acrylate

Methyl 2-(4-bromophenyl)acrylate

Cat. No.: B8772171
M. Wt: 241.08 g/mol
InChI Key: WXCUBUBZZNRBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromophenyl)acrylate is an α,β-unsaturated ester featuring a 4-bromophenyl group at the β-position and a methyl ester at the α-position. Acrylate esters of this type are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and polymers due to their electrophilic α,β-unsaturated system, which enables Michael additions, cycloadditions, and polymerizations . The bromine substituent enhances electronic effects, influencing reactivity and interactions in metal-catalyzed cross-coupling reactions .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C10H9BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3

InChI Key

WXCUBUBZZNRBBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares methyl 2-(4-bromophenyl)acrylate with structurally related acrylates, highlighting substituent effects and applications:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
Methyl (E)-3-(4-bromophenyl)-2-(trifluoromethyl)acrylate Trifluoromethyl at α-position, 4-bromophenyl at β-position C₁₁H₇BrF₃O₂ High E/Z isomer ratios (73:27); used in organofluorine synthesis
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate Formylphenoxy and methylphenyl groups C₁₉H₁₇BrO₄ Stabilized by intramolecular C–H⋯O hydrogen bonds; π–π interactions in crystal packing (3.984 Å spacing)
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate 4-Fluorophenyl and acetylphenyl groups C₁₇H₁₃FO₃ Intermediate for styrylchromones; pharmaceutical relevance
Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate Chlorophenyl and hydroxymethyl substituents C₁₁H₁₁ClO₃ Biologically active; used in metal complex studies

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in cross-coupling reactions. Bromine and chlorine substituents (as in ) similarly activate the aryl ring for substitution.
  • Steric Effects: Bulky substituents (e.g., formylphenoxy in ) influence isomer ratios and crystal packing.

Insights :

  • Catalytic Efficiency : Palladium catalysts (e.g., Pd(TFA)₂) enable efficient coupling for trifluoromethyl derivatives .
  • Isomer Separation : Chromatography or crystallization (e.g., ) is critical for isolating pure E/Z isomers.
Physicochemical and Crystallographic Data

Crystal parameters and hydrogen-bonding interactions:

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate Triclinic P1 a = 7.9262, b = 8.9078, c = 13.2331; α = 74.387, β = 83.593, γ = 90.23 C–H⋯O (intramolecular), π–π stacking
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate Monoclinic P2₁/c a = 12.223, b = 7.523, c = 16.486; β = 98.87 C–H⋯O (intermolecular)

Notable Trends:

  • Packing Motifs : Intramolecular hydrogen bonds (e.g., S(7) ring motifs in ) and π–π interactions stabilize crystal structures.
  • Impact of Halogens : Bromine and fluorine substituents influence dipole interactions and lattice energy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.